AG 555

Description

Historical Context and Discovery of AG 555 as a Tyrphostin Derivative

This compound belongs to a class of synthetic compounds known as tyrphostins, which were systematically developed as inhibitors of protein tyrosine kinases (PTKs). The pioneering work of Alexander Levitzki and Avner Gazit in the late 1980s and early 1990s led to the creation of these molecules. tocris.com Tyrphostins were designed to compete with the substrate, ATP, at the catalytic domain of tyrosine kinases, thereby blocking the phosphorylation of tyrosine residues on target proteins—a critical step in many signal transduction pathways that regulate cell growth, proliferation, and differentiation. tocris.com

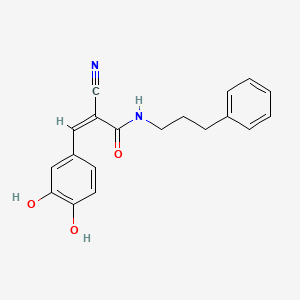

The development of tyrphostins was a landmark in the rational design of enzyme inhibitors. tocris.com this compound, also known as Tyrphostin B46, emerged from this research program as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. selleckchem.comcaymanchem.com It is chemically identified as (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-(3-phenylpropyl)-2-propenamide. tocris.comscbt.com The synthesis of various tyrphostin derivatives, including this compound, allowed researchers to probe the structure-activity relationships of PTK inhibition and develop compounds with varying degrees of potency and selectivity. rndsystems.com

Significance of this compound as a Research Tool in Tyrosine Kinase and DNA Topoisomerase Biology

The primary significance of this compound in biomedical research lies in its potent and selective inhibition of EGFR. rndsystems.comapexbt.com EGFR is a receptor tyrosine kinase that plays a crucial role in the development and progression of many human cancers, making it a key therapeutic target. This compound has been demonstrated to inhibit EGFR with a half-maximal inhibitory concentration (IC50) of 0.7 μM in cell-free assays. selleckchem.comrndsystems.comselleckchem.com Its selectivity is a key feature; it is approximately 50-fold more selective for EGFR than for the related receptor ErbB2 and over 140-fold more selective than for the insulin (B600854) receptor kinase. tocris.comrndsystems.com This selectivity allows researchers to dissect the specific roles of EGFR signaling pathways with a degree of precision.

Beyond its role as an EGFR inhibitor, research has revealed that this compound also interacts directly with DNA topoisomerase I. selleckchem.comselleckchem.com DNA topoisomerases are essential enzymes that manage the topological state of DNA, such as supercoiling, which is critical during processes like DNA replication and transcription. nih.govwikipedia.org By interacting with topoisomerase I, this compound can prevent the relaxation of DNA, adding another layer to its mechanism of action and expanding its utility as a research tool to investigate the biology of DNA maintenance. selleckchem.comselleckchem.com

The dual activity of this compound has made it a valuable tool in various research contexts:

Oncology Research: In cancer cell lines, this compound induces G1 growth arrest, selectively inhibiting the proliferation of transformed cells. rndsystems.comapexbt.com For example, it has shown antiproliferative effects in renal and bladder carcinoma cell lines. apexbt.com

Virology Research: Studies have shown that this compound can inhibit the replication of the Moloney murine leukemia virus (Mo-MuLV). caymanchem.commedchemexpress.comnih.gov It affects both the early stage of viral DNA integration and the late stage of viral protein synthesis, making it a subject of interest in antiretroviral research. medchemexpress.comnih.gov

Cell Cycle Regulation: this compound has been observed to block the activation of cyclin-dependent kinase 2 (Cdk2), a key regulator of the cell cycle, leading to growth arrest at the G1-S transition phase. apexbt.commedchemexpress.com

| Target Enzyme | IC50 Value | Reference |

|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) | 0.7 μM | tocris.comselleckchem.comrndsystems.com |

| ErbB2 (HER2) | 35 μM | caymanchem.com |

| Moloney murine leukemia virus (Mo-MuLV) reverse transcriptase | 10.8 μM | caymanchem.com |

Overview of Current Research Trajectories and Unanswered Questions Regarding this compound

While this compound has been well-established as a research tool for studying EGFR and topoisomerase, current research continues to explore its broader biological effects. One recent trajectory involves investigating its impact on other cellular targets. For instance, studies have explored the effects of this compound and related compounds on transient receptor potential (TRP) channels, which are involved in sensory signaling and have been implicated in diseases associated with oxidative stress. nih.gov Such research suggests that this compound may serve as a "seed compound" for developing novel therapeutic agents for a wider range of conditions. nih.gov

Despite decades of research, several questions regarding this compound remain. A primary unanswered question is the precise in-vivo interplay between its two known mechanisms of action: EGFR inhibition and topoisomerase I interaction. Understanding whether these effects are synergistic, additive, or context-dependent in a cellular or organismal environment is a complex challenge. Furthermore, the full spectrum of its off-target effects is not completely understood, which is a critical aspect for its potential development beyond a laboratory tool. The translation of potent in-vitro activity, as seen with this compound, into effective and safe therapeutic agents remains a significant hurdle in drug development, and the specific reasons for its limited clinical progression are not extensively documented in publicly available literature. Future research may focus on leveraging its known activities to design more specific dual-action inhibitors or to explore its potential in combination with other therapeutic agents.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H18N2O3 |

|---|---|

Molecular Weight |

322.4 g/mol |

IUPAC Name |

(Z)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(3-phenylpropyl)prop-2-enamide |

InChI |

InChI=1S/C19H18N2O3/c20-13-16(11-15-8-9-17(22)18(23)12-15)19(24)21-10-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-9,11-12,22-23H,4,7,10H2,(H,21,24)/b16-11- |

InChI Key |

GSQOBTOAOGXIFL-WJDWOHSUSA-N |

SMILES |

C1=CC=C(C=C1)CCCNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N |

Isomeric SMILES |

C1=CC=C(C=C1)CCCNC(=O)/C(=C\C2=CC(=C(C=C2)O)O)/C#N |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N |

Origin of Product |

United States |

Synthetic Strategies and Structural Modulations of Ag 555 and Its Analogues

Established Synthetic Pathways for AG 555.

The primary synthetic route for this compound and other benzylidenemalononitrile-based tyrphostins is the Knoevenagel condensation. nih.govwikipedia.org This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a new carbon-carbon double bond. wikipedia.org In the context of this compound synthesis, this translates to the reaction between an aromatic aldehyde and a compound containing an active methylene (B1212753) group, such as a malonate derivative. gla.ac.uk

A general and widely adopted pathway for the synthesis of compounds with the this compound scaffold involves the condensation of an appropriately substituted benzaldehyde (B42025) with a cyanoacetamide derivative. nih.gov For this compound, the specific precursors would be 3,4-dihydroxybenzaldehyde (B13553) and N-(3-phenylpropyl)-2-cyanoacetamide. The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or β-alanine, to facilitate the deprotonation of the active methylene compound. acs.orguni-regensburg.de

Recent advancements have focused on developing more environmentally friendly and efficient synthetic methodologies. One such approach is a tandem process that combines the in-situ photooxidation of a benzyl (B1604629) alcohol to the corresponding benzaldehyde with a subsequent Knoevenagel condensation in water. uni-regensburg.deresearchgate.net This method utilizes safe and inexpensive catalysts like sodium anthraquinone-1,5-disulfonate (SAS) and β-alanine, with air serving as the terminal oxidant. uni-regensburg.deresearchgate.net The precipitation of the product from the aqueous reaction medium simplifies its isolation. uni-regensburg.deresearchgate.net

Solid-phase synthesis has also been employed to generate libraries of tyrphostin analogues, which can be adapted for the synthesis of this compound. acs.org This methodology involves attaching an aromatic aldehyde to a resin, followed by acylation with cyanoacetic acid and then a Knoevenagel condensation with a phenolic aldehyde. acs.org

The table below summarizes the key steps and components in the synthesis of the this compound scaffold.

| Step | Reaction Type | Reactants | Catalyst | Key Features |

| 1 | Knoevenagel Condensation | 3,4-Dihydroxybenzaldehyde, N-(3-phenylpropyl)-2-cyanoacetamide | Weak base (e.g., piperidine, β-alanine) | Forms the core benzylidenemalononitrile (B1330407) structure. |

| Alternative Step 1a | Tandem Photooxidation/Knoevenagel Condensation | 3,4-Dihydroxybenzyl alcohol, N-(3-phenylpropyl)-2-cyanoacetamide, Air | Sodium anthraquinone-1,5-disulfonate (SAS), β-alanine | Greener synthesis in water, in-situ generation of the aldehyde. uni-regensburg.deresearchgate.net |

| Alternative Step 1b | Solid-Phase Synthesis | Resin-bound aldehyde, Cyanoacetic acid, Phenolic aldehyde | Weak base | Allows for the generation of a library of analogues. acs.org |

Methodologies for Derivatization and Analogue Design of this compound.

The design and synthesis of this compound analogues are primarily aimed at exploring the structure-activity relationship (SAR) to develop more potent and selective inhibitors. Derivatization is readily achieved by modifying the starting materials used in the Knoevenagel condensation.

The versatility of the Knoevenagel condensation allows for the introduction of a wide variety of substituents on both the aromatic ring and the cyanoacetamide moiety. By employing different substituted benzaldehydes, analogues with diverse electronic and steric properties on the phenyl ring can be synthesized. For instance, replacing the phenolic moiety with other substituted benzenes or heteroaromatic rings has been explored to create novel tyrphostins. nih.gov

Similarly, modifications to the N-substituent of the cyanoacetamide component offer another avenue for derivatization. The synthesis of a library of tyrphostin ethers has been demonstrated through the Mitsunobu coupling of primary alcohols to resin-bound phenols after the Knoevenagel condensation step. acs.org This approach allows for the introduction of a wide range of functional groups at this position.

The following table outlines the main strategies for the derivatization of the this compound scaffold.

| Derivatization Strategy | Approach | Examples of Modifications |

| Aromatic Ring Modification | Use of various substituted benzaldehydes in the Knoevenagel condensation. | Introduction of different functional groups (e.g., nitro, methoxy) on the phenyl ring; use of heterocyclic aldehydes. gla.ac.uknih.gov |

| N-Substituent Modification | Use of different N-substituted cyanoacetamides or post-condensation modification. | Varying the alkyl or aryl group attached to the amide nitrogen; introduction of ether linkages via Mitsunobu reaction. acs.org |

| α-Substitution | Modification of the active methylene component. | Introduction of ketone or amide groups at the position trans to the benzenemalononitrile. nih.gov |

Chemoinformatic and Computational Approaches in this compound Structural Studies.

Chemoinformatic and computational methods play an increasingly vital role in understanding the structural features of this compound and in the rational design of its analogues as potent enzyme inhibitors. These in silico techniques provide insights into the molecular interactions between the inhibitor and its target protein, typically the epidermal growth factor receptor (EGFR) tyrosine kinase.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of the computational analysis of tyrphostin inhibitors. ijaresm.comijddd.com By correlating the structural or physicochemical properties of a series of compounds with their biological activity, QSAR models can predict the potency of novel analogues and guide the design of more effective inhibitors. ijaresm.comnih.gov Both 2D-QSAR, which considers topological descriptors, and 3D-QSAR, which evaluates the steric and electrostatic fields, have been applied to EGFR inhibitors. nih.gov

Molecular docking is another powerful computational tool used to predict the binding mode and affinity of this compound and its analogues within the ATP-binding site of EGFR. mdpi.comresearchgate.net These simulations help to elucidate the key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for inhibitory activity. researchgate.net The insights gained from docking studies can inform the design of new derivatives with improved binding characteristics.

Molecular dynamics (MD) simulations are employed to study the dynamic behavior and stability of the ligand-protein complex over time. mdpi.comresearchgate.net MD simulations can provide a more realistic representation of the binding event and can help to refine the binding poses obtained from molecular docking. researchgate.net

The table below highlights some of the key computational approaches used in the study of this compound and related compounds.

| Computational Method | Application | Insights Gained |

| Quantitative Structure-Activity Relationship (QSAR) | Predict the biological activity of analogues based on their chemical structure. | Identify key structural features that contribute to inhibitory potency. ijaresm.comijddd.comnih.gov |

| Molecular Docking | Predict the preferred binding orientation and affinity of the inhibitor in the target protein's active site. | Elucidate key molecular interactions (hydrogen bonds, hydrophobic interactions) between the inhibitor and the protein. mdpi.comresearchgate.net |

| Molecular Dynamics (MD) Simulations | Assess the stability and dynamics of the inhibitor-protein complex. | Provide a more realistic model of the binding event and refine binding poses. mdpi.comresearchgate.net |

| Pharmacophore Modeling | Identify the essential 3D arrangement of functional groups required for biological activity. | Guide the virtual screening of compound libraries to identify new potential inhibitors. mdpi.com |

Molecular Mechanism of Action and Target Interaction of Ag 555

Inhibition of Epidermal Growth Factor Receptor (EGFR) Kinase Activity by AG 555

This compound is characterized as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases. selleckchem.commedchemexpress.comadooq.com The activation of EGFR through ligand binding initiates a cascade of downstream signaling pathways, such as the RAS-RAF-MAPK pathway, which are crucial for cell proliferation, survival, and differentiation. clinpgx.org By inhibiting the kinase activity of EGFR, this compound effectively blocks these signaling pathways. Research has demonstrated that this compound inhibits EGFR with a half-maximal inhibitory concentration (IC50) of 0.7 μM. selleckchem.comselleck.co.jpselleckchem.com Like other small-molecule tyrosine kinase inhibitors, this compound is thought to exert its effect by competing with adenosine (B11128) triphosphate (ATP) at its binding site within the intracellular catalytic domain of the receptor, thereby preventing autophosphorylation and subsequent activation of downstream signaling. clinpgx.orgmdpi.com

This compound is often described as a selective EGFR inhibitor. medchemexpress.com However, its selectivity profile may be complex and context-dependent. While it demonstrates potent inhibition of EGFR's kinase activity in biochemical assays, some cellular studies have presented differing results. selleckchem.comselleck.co.jpselleckchem.comresearchgate.net One study involving HPV-immortalized human keratinocytes reported that, within the context of those intact cells, this compound did not appear to block EGFR kinase activity directly. researchgate.net Instead, it was observed to block the activation of cyclin-dependent kinase 2 (Cdk2), a key regulator of the cell cycle, suggesting that it may inhibit a downstream step leading to Cdk2 activation. researchgate.net This finding indicates that the molecular targets and mechanism of action of this compound could vary depending on the specific cellular environment and signaling pathways at play.

| Target | Activity | Reported IC50 | Reference |

|---|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) | Inhibition of tyrosine kinase activity | 0.7 μM | selleckchem.comselleck.co.jpselleckchem.com |

| Cyclin-dependent kinase 2 (Cdk2) | Blocks activation (in specific cell types) | Not specified | medchemexpress.comresearchgate.net |

Modulation of DNA Topoisomerase I Activity by this compound

In addition to its role as a tyrosine kinase inhibitor, this compound has been identified as an agent that directly interacts with and modulates the activity of DNA topoisomerase I. selleckchem.comselleck.co.jpselleckchem.com This nuclear enzyme is essential for resolving topological stress in DNA that occurs during fundamental processes like replication and transcription. nih.govnih.gov Topoisomerase I achieves this by introducing transient single-strand breaks in the DNA backbone, allowing the DNA to rotate and relax, followed by the religation of the break. nih.govnih.gov By interfering with this process, this compound prevents the relaxation of DNA. selleck.co.jpselleckchem.com

The mechanism by which many topoisomerase I inhibitors function is by stabilizing the "cleavable complex," an intermediate state where the enzyme is covalently bound to the 3' end of the nicked DNA strand. nih.govnih.gov This stabilization hinders the DNA religation step of the enzyme's catalytic cycle. nih.gov The interaction of this compound with topoisomerase I prevents DNA relaxation, which strongly suggests that it functions by a similar mechanism of stabilizing the topoisomerase I-DNA covalent complex. selleckchem.comselleckchem.com Collisions between this stabilized complex and advancing replication forks can lead to the formation of irreversible double-strand DNA breaks, ultimately triggering cellular apoptosis. nih.gov

Biophysical and Structural Characterization of this compound-Target Complexes

A comprehensive understanding of a drug's mechanism of action at the molecular level often relies on biophysical and structural analyses of the compound in complex with its biological targets. nih.govcaymanchem.comresearchgate.net These techniques can provide detailed information on binding affinity, thermodynamics, and the specific molecular interactions that govern the drug-target recognition. reactionbiology.comnih.gov

Techniques such as X-ray crystallography and various forms of spectroscopy are invaluable for elucidating the three-dimensional structure of drug-target complexes. nih.gov Crystallography can reveal the precise binding mode of an inhibitor within the active site of its target enzyme, highlighting key hydrogen bonds, hydrophobic interactions, and other forces. Spectroscopic methods can provide complementary information about the binding process and any conformational changes that occur upon complex formation.

Despite the functional characterization of this compound as a dual inhibitor of EGFR and topoisomerase I, detailed structural information from X-ray crystallography or spectroscopic studies of this compound bound to either of these targets is not widely available in the scientific literature. Such studies would be instrumental in providing a definitive, atomic-level picture of its molecular recognition and mechanism of inhibition.

Computational Modeling and Molecular Dynamics Simulations of Ligand-Target Interactions

A thorough review of publicly available scientific literature indicates a lack of specific studies focused on the computational modeling and molecular dynamics simulations of this compound's interaction with its primary target, the Epidermal Growth Factor Receptor (EGFR). While computational methods, including molecular docking and molecular dynamics (MD) simulations, are extensively used to model the binding of various inhibitors to the EGFR kinase domain, specific published research detailing these analyses for this compound could not be identified. nih.govnih.govresearchgate.netresearchgate.netrowan.edunih.gov

Such computational studies are crucial for elucidating the precise binding mode, identifying key interacting amino acid residues within the ATP-binding pocket, and understanding the dynamic behavior of the ligand-receptor complex over time. nih.govnih.gov For other EGFR inhibitors, these simulations have provided valuable insights into mechanisms of both potency and resistance. researchgate.netnih.govnih.gov However, for this compound, this specific information, derivable from computational models, is not currently present in the referenced literature.

Enzyme Kinetics of this compound-Mediated Inhibitory Processes

This compound, also known as Tyrphostin B46, is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. selleckchem.comrndsystems.com The inhibitory activity of this compound has been quantified in various enzymatic and cellular assays, primarily through the determination of its half-maximal inhibitory concentration (IC50).

Direct Kinase Inhibition: The primary target of this compound is the EGFR kinase, which it inhibits with an IC50 value of 0.7 μM. selleckchem.comrndsystems.com The compound demonstrates significant selectivity. It is approximately 50-fold more selective for EGFR than for the related ErbB2 (HER2) receptor kinase and over 140-fold more selective against the insulin (B600854) receptor kinase. rndsystems.com

Kinetic Mechanism: While specific kinetic studies detailing the inhibition constants (Ki) or the precise mechanism of inhibition for this compound are not detailed in the available literature, tyrphostins as a class of compounds are generally characterized as competitive inhibitors. nih.govmdpi.com Research on various tyrphostin derivatives shows that they often act as competitive inhibitors with respect to ATP, the substrate for the kinase reaction. nih.govmdpi.comnih.gov Some tyrphostins have been found to be purely competitive with both ATP and the peptide substrate, while others exhibit a mixed-competitive or noncompetitive inhibition pattern with respect to ATP. nih.gov

Cellular Inhibitory Activity: In cellular contexts, this compound has been shown to induce G1 growth arrest. rndsystems.com Its antiproliferative effects have been measured in different cell lines, with IC50 values of 6.4 μM in HPV16-immortalized human keratinocytes and 9.4 μM in normal keratinocytes. rndsystems.com This demonstrates that higher concentrations are required to inhibit cell growth compared to direct enzyme inhibition, a common phenomenon reflecting factors such as cell membrane permeability and intracellular ATP concentrations.

| Target/Process | Cell Line/System | IC50 Value | Reference |

|---|---|---|---|

| EGFR Kinase | Enzymatic Assay | 0.7 μM | selleckchem.comrndsystems.com |

| ErbB2 (HER2) Kinase | Enzymatic Assay | ~35 μM | rndsystems.com |

| Growth Arrest (G1 Phase) | HPV16-Immortalized Keratinocytes | 6.4 μM | rndsystems.com |

| Growth Arrest (G1 Phase) | Normal Keratinocytes | 9.4 μM | rndsystems.com |

Cellular and Biochemical Activity of Ag 555 in in Vitro Systems

Modulation of Intracellular Signaling Pathways by AG 555

The activity of this compound involves the modulation of key intracellular signaling pathways, particularly those mediated by protein kinases. These pathways are crucial for transmitting signals within the cell, regulating a wide array of cellular functions.

Impact on Kinase-Mediated Signaling Cascades

This compound has been identified as a potent inhibitor of the epidermal growth factor receptor (EGFR) kinase. tocris.comrndsystems.comselleckchem.combioscience.co.uk Studies have determined an IC50 value of 0.7 μM for this compound against EGFR kinase. tocris.comrndsystems.comselleckchem.combioscience.co.uk This inhibitory activity demonstrates a degree of selectivity, showing significantly lower potency against other related kinases such as ErbB2 (50-fold selectivity) and insulin (B600854) receptor kinase (>140-fold selectivity). tocris.comrndsystems.combioscience.co.uk The inhibition of EGFR kinase by this compound disrupts downstream signaling cascades that are typically activated by EGFR, impacting cellular responses dependent on this receptor tyrosine kinase.

Beyond its direct inhibition of EGFR, this compound has also been observed to influence other kinase-mediated pathways. In studies involving bovine papillomavirus type 1 (BPV-1)-transformed fibroblasts, this compound treatment led to the activation of the mitogen-activated protein kinase (MAPK) pathway. nih.gov This activation was evidenced by enhanced phosphorylation of JNK and p38 kinases. nih.gov The increased activity of JNK and p38 subsequently resulted in higher phosphorylation levels of AP-1 family members, including c-Jun and activating transcription factor 2. nih.gov This suggests that while this compound inhibits specific tyrosine kinases like EGFR, it can also trigger compensatory or alternative signaling events involving serine/threonine kinases like those in the MAPK pathway, depending on the cellular context.

Effects on DNA Replication and Gene Transcription Processes

Research indicates that this compound can influence processes related to DNA replication and gene transcription. One reported interaction of this compound is with topoisomerase I, an enzyme critical for managing DNA topology during replication and transcription by preventing DNA relaxation. selleckchem.com By interacting with topoisomerase I, this compound may interfere with its function, potentially impacting the efficiency and fidelity of these processes. selleckchem.com

Furthermore, studies in BPV-1-transformed fibroblasts have shown that this compound selectively interferes with viral transcription. nih.gov This interference is linked to a change in the balance between viral transactivator and repressor functions. Specifically, this compound treatment resulted in a selective down-regulation of the mRNA encoding the E2 transactivator function, while the level of mRNA for the E2 repressor remained constant. nih.gov This disruption in the ratio of E2 proteins is proposed to contribute to the observed effects of this compound on viral transcription and the maintenance of the transformed phenotype in these cells. nih.gov The observed activation of the MAPK pathway by this compound in these cells, leading to increased AP-1 activity, is also consistent with a role in modulating gene expression, as AP-1 proteins are transcription factors that bind to specific DNA sites to regulate gene activity. nih.gov

Influence of this compound on Cellular Proliferation and Cell Cycle Progression in Research Models

This compound has been shown to influence cellular proliferation and induce cell cycle arrest in various in vitro research models. A notable effect is the induction of G1 growth arrest, which appears to be selective for transformed cells. tocris.comrndsystems.com

Studies using HPV16-immortalized human keratinocytes, representing a transformed cell model, and normal keratinocytes have demonstrated this selectivity. The IC50 values for inducing G1 growth arrest were reported as 6.4 μM in HPV16-immortalized cells and 9.4 μM in normal keratinocytes. tocris.comrndsystems.com This indicates that while this compound can affect the cell cycle in both cell types, transformed cells are more sensitive to its growth inhibitory effects.

In BPV-1-transformed fibroblasts, this compound treatment was found to suppress cyclin-dependent kinase (CDK) activity, which is essential for cell cycle progression. nih.gov This suppression of CDK activity is directly linked to the induction of cell cycle arrest in these cells. nih.gov The ability of this compound to inhibit key kinases like EGFR and suppress CDK activity underscores its mechanism of action in controlling cell proliferation and driving cell cycle arrest, particularly in models of transformed cells.

Preclinical Pharmacodynamic Investigations of Ag 555 in in Vivo Non Human Models

Assessment of Molecular Target Engagement and Occupancy in Preclinical Animal Models.

One study on tyrphostins, the class of compounds to which AG 555 belongs, highlighted the importance of protein binding in modulating their activity. For instance, the activity of Tyrphostin B46 was shown to be influenced by the presence of serum proteins in vitro, suggesting that plasma protein binding could be a significant factor affecting its free concentration and subsequent target engagement in vivo.

Interactive Data Table: In Vitro Inhibitory Profile of this compound

| Target | IC50 | Assay Conditions |

|---|---|---|

| EGFR | 0.7 µM | Cell-free kinase assay |

Note: This data is derived from in vitro studies and in vivo target occupancy may vary.

Biomarker Modulation and Downstream Pathway Activity in Preclinical Systems.

Comprehensive in vivo data on biomarker modulation following this compound administration in preclinical systems is scarce. As an EGFR inhibitor, it is hypothesized that this compound would modulate downstream signaling pathways such as the MAPK/ERK and PI3K/Akt pathways. In vitro studies have suggested that by inhibiting EGFR autophosphorylation, this compound can block these downstream cascades, which are crucial for cell proliferation and survival.

A study investigating a related tyrphostin, RG13022, in a xenograft model, provides some insight into the challenges of translating in vitro findings to in vivo outcomes. This study revealed that the compound was rapidly eliminated from plasma, with concentrations falling below the level required for in vitro activity shortly after administration. This pharmacokinetic profile limited its ability to modulate biomarkers and exert a sustained antitumor effect in vivo. While specific to RG13022, these findings underscore the importance of understanding the pharmacokinetic properties of tyrphostins like this compound to effectively assess their pharmacodynamic effects on biomarkers in preclinical models.

Development of Advanced In Vivo Methodologies for Pharmacodynamic Research.

There is no specific mention in the available literature of advanced in vivo methodologies being developed or utilized exclusively for the pharmacodynamic research of this compound. However, the broader field of oncology drug development employs a range of sophisticated techniques to assess the in vivo pharmacodynamics of tyrosine kinase inhibitors. These methodologies include the use of patient-derived xenograft (PDX) models, which more accurately reflect the heterogeneity of human tumors, and advanced imaging techniques like functional magnetic resonance imaging (fMRI) and bioluminescence imaging to non-invasively monitor tumor response and biomarker modulation over time. Such advanced models and techniques would be invaluable in elucidating the in vivo pharmacodynamic profile of this compound and understanding the relationship between target engagement, pathway modulation, and therapeutic response.

Structure Activity Relationships Sar and Structure Mechanism Relationships Smr of Ag 555 Derivatives

Systematic Exploration of Structural Modifications and Their Impact on Target Binding and Biological Activity

The systematic modification of the AG 555 scaffold has been a key strategy to probe the structural requirements for potent EGFR inhibition. Research in the broader tyrphostin class, to which this compound belongs, has revealed several key insights.

The core structure of tyrphostins, including this compound, features a benzylidenemalononitrile (B1330407) moiety. Studies on various tyrphostin analogues have demonstrated that the nature and position of substituents on the phenyl ring are critical for activity. For instance, the presence of hydroxyl groups on the aromatic ring has been shown to be a significant factor in enhancing the inhibitory activity against the EGF receptor tyrosine kinase. This is likely due to their ability to form crucial hydrogen bonds within the ATP-binding pocket of the enzyme.

Furthermore, modifications to other parts of the molecule, such as the cyano group and the amide linkage in this compound, can profoundly influence both potency and selectivity. The exploration of heteroaromatic moieties in place of the phenyl ring has also been a fruitful area of investigation, leading to the discovery of derivatives with altered biological activity profiles.

A study on a series of tyrphostin analogues designed to inhibit the Mycobacterium tuberculosis Pup proteasome system provides concrete examples of how structural changes affect inhibitory concentration (IC50) values. While not targeting EGFR, this study highlights the principles of SAR within the tyrphostin class.

Table 1: Inhibitory Activity (IC50) of Selected Tyrphostin Analogues against Mtb Dop

| Compound | R1 | R2 | R3 | R4 | IC50 (µM) |

| Analogue 1 | H | H | H | H | >100 |

| Analogue 2 | OH | OH | H | H | 15.2 ± 1.3 |

| Analogue 3 | OMe | OMe | H | H | 25.6 ± 2.1 |

| Analogue 4 | H | H | NO2 | H | 5.8 ± 0.5 |

| Analogue 5 | H | H | H | NO2 | 8.2 ± 0.7 |

This table is illustrative and based on data from SAR studies of tyrphostin analogues against a different target to demonstrate the principle of how structural modifications impact biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics for this compound Analogues

While direct QSAR studies specifically on this compound derivatives are not extensively reported in publicly available literature, the principles of QSAR have been widely applied to the broader class of EGFR inhibitors. These computational models establish a mathematical relationship between the physicochemical properties of a series of compounds and their biological activity.

For a hypothetical series of this compound analogues, a QSAR model would typically involve the calculation of various molecular descriptors, such as:

Electronic descriptors: (e.g., partial charges, dipole moment) which govern electrostatic interactions.

Steric descriptors: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule.

Hydrophobic descriptors: (e.g., logP) which influence solubility and membrane permeability.

Topological descriptors: which describe the connectivity of atoms in the molecule.

By correlating these descriptors with the observed inhibitory activity (e.g., IC50 values), a predictive model can be developed. Such models are invaluable for virtually screening large libraries of potential this compound derivatives, prioritizing the synthesis of compounds with the highest predicted potency, and thereby accelerating the drug discovery process.

Elucidation of Key Pharmacophores and Structural Determinants for this compound Efficacy

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For this compound and its derivatives targeting EGFR, the key pharmacophoric features are derived from their interaction with the ATP-binding site of the kinase.

Based on studies of various EGFR inhibitors, a general pharmacophore model for tyrphostin-like compounds would likely include:

A hydrogen bond acceptor: to interact with the hinge region of the kinase domain.

A hydrogen bond donor: often a hydroxyl group, to form additional interactions.

An aromatic ring: to engage in π-π stacking interactions with aromatic residues in the binding pocket.

A hydrophobic region: to occupy a hydrophobic pocket within the active site.

Rational Design Principles for Novel this compound Derivatives Based on SAR/SMR Insights

The culmination of SAR, SMR, and computational modeling studies provides a set of rational design principles for the creation of novel and improved this compound derivatives. These principles guide medicinal chemists in making targeted modifications to the lead compound.

Key design strategies for novel this compound analogues include:

Scaffold Hopping: Replacing the core tyrphostin scaffold with other chemical frameworks that maintain the essential pharmacophoric features. This can lead to the discovery of compounds with novel intellectual property and potentially improved pharmacokinetic properties.

Bioisosteric Replacement: Substituting specific functional groups with others that have similar physicochemical properties but may offer advantages in terms of metabolism, toxicity, or synthetic accessibility. For example, replacing a hydroxyl group with a bioisostere that can still act as a hydrogen bond donor.

Structure-Based Design: Utilizing the three-dimensional structure of the EGFR kinase domain, often obtained through X-ray crystallography, to design molecules that fit precisely into the active site and form optimal interactions with key amino acid residues.

Fragment-Based Drug Discovery: Identifying small molecular fragments that bind to specific regions of the target protein and then linking them together to create a more potent lead compound.

By applying these principles, researchers can systematically design and synthesize new generations of this compound derivatives with enhanced potency, improved selectivity, and more favorable drug-like properties, ultimately paving the way for the development of more effective targeted therapies.

Advanced Research Methodologies and Analytical Approaches for Ag 555 Studies

Applications of Advanced Spectroscopic Techniques for Probing AG 555 Interactions and Dynamics

Advanced spectroscopic methods are pivotal for understanding the direct physical interactions between this compound and its primary target, EGFR, at an atomic level. These techniques can provide high-resolution data on binding kinetics, conformational changes, and the dynamics of the inhibitor-protein complex.

Infrared (IR) and Raman spectroscopy could be employed to study changes in the secondary structure of EGFR upon this compound binding. These vibrational spectroscopy techniques are sensitive to the conformational state of the protein backbone and could detect subtle changes induced by the inhibitor. For example, shifts in the amide I band in IR spectra could indicate alterations in α-helix or β-sheet content within the kinase domain.

Table 1: Hypothetical Application of Spectroscopic Techniques to Study this compound-EGFR Interaction This table illustrates the potential data that could be generated from these experimental approaches.

| Technique | Experimental Approach | Potential Information Gained | Hypothetical Finding |

|---|---|---|---|

| NMR Spectroscopy | 15N-HSQC titration of 15N-labeled EGFR kinase domain with this compound. | Identifies specific amino acid residues at the binding interface. Measures binding affinity (Kd). | Significant chemical shift perturbations observed for residues within the ATP-binding pocket, confirming direct binding. |

| Isothermal Titration Calorimetry (ITC) | Titrating this compound into a solution containing EGFR kinase domain. | Provides a complete thermodynamic profile of the binding event (ΔH, ΔS, Kd). | Binding is primarily enthalpy-driven, suggesting strong hydrogen bonding and van der Waals interactions. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Monitoring the amide I band of EGFR before and after this compound addition. | Detects changes in protein secondary structure upon ligand binding. | A minor shift in the amide I peak, indicating a subtle conformational tightening of the kinase domain upon inhibition. |

Mass Spectrometry-Based Proteomics and Metabolomics for this compound-Target Identification and Interaction Profiling

Mass spectrometry (MS) is an indispensable tool for identifying the cellular targets of a small molecule inhibitor and understanding its impact on global cellular pathways. stonybrookmedicine.edu Proteomic and metabolomic approaches can provide a systems-level view of the effects of this compound.

Proteomics for Target Identification: Bottom-up or "shotgun" proteomics can be used to confirm EGFR as the primary target and to uncover potential off-target interactions. uab.edu A powerful method is Thermal Proteome Profiling (TPP), which assesses changes in protein thermal stability upon ligand binding. nih.gov In a conceptual TPP experiment, cell lysates would be treated with either this compound or a vehicle control, heated to various temperatures, and the remaining soluble proteins quantified by MS. Target proteins like EGFR would be stabilized by this compound binding, remaining in solution at higher temperatures compared to the control. This approach provides an unbiased, proteome-wide survey of direct and indirect drug targets. nih.gov

Another approach involves chemical proteomics, where an analog of this compound is immobilized on a solid support (affinity matrix) to "pull down" its binding partners from a cell lysate for identification by MS. springernature.com

Metabolomics for Pathway Profiling: Metabolomics analyzes the global profile of small-molecule metabolites in a biological system. Since EGFR signaling pathways, such as the PI3K/AKT/mTOR pathway, are central regulators of cell metabolism, inhibition by this compound is expected to cause significant metabolic shifts. nih.gov By using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers could compare the metabolomes of cancer cells before and after treatment with this compound. This could reveal downstream effects of EGFR inhibition, such as changes in glycolysis, amino acid metabolism, or lipid synthesis, providing crucial information about the drug's functional consequences.

Table 2: Conceptual Mass Spectrometry Approaches for this compound Target and Pathway Analysis

| Approach | Methodology | Primary Objective | Potential Readout |

|---|---|---|---|

| Thermal Proteome Profiling (TPP) | Treating cells with this compound, followed by heat challenge and quantitative proteomics. | Identify direct and off-target protein interactions in a cellular context. | Increased thermal stability (melting point) of EGFR and potentially other kinases. |

| Affinity Purification-MS (AP-MS) | Using a biotinylated this compound analog to pull down interacting proteins from cell lysates. | Identify proteins that directly bind to this compound. | Enrichment of EGFR and associated signaling proteins (e.g., GRB2, SHC1). |

| Quantitative Phosphoproteomics | LC-MS/MS analysis of phosphopeptides from this compound-treated vs. control cells. | Map the downstream signaling effects of EGFR inhibition. | Decreased phosphorylation of EGFR autophosphorylation sites and downstream AKT/ERK pathway substrates. |

| Untargeted Metabolomics | LC-MS analysis of polar and nonpolar metabolites from this compound-treated cells. | Profile the global metabolic changes resulting from EGFR pathway inhibition. | Alterations in the levels of glycolytic intermediates, TCA cycle metabolites, and key amino acids. |

Development and Application of this compound as Chemical Probes for Biological Systems

To visualize and study its biological targets in their native cellular environment, this compound can be developed into a chemical probe. uni-muenchen.de This typically involves chemically modifying the core structure of this compound to incorporate a reporter tag, such as a fluorophore for imaging or a biotin (B1667282) tag for affinity purification, without compromising its binding affinity and selectivity for EGFR. mdpi.com

The synthesis of such a probe would require careful consideration of structure-activity relationships to identify a position on the this compound molecule where a linker and tag can be attached with minimal disruption to its interaction with the ATP-binding pocket of EGFR. nih.gov For example, a non-essential region of the molecule, distant from the key pharmacophore elements (the catechol ring and cyanoacrylamide group), would be an ideal attachment point.

Once synthesized, a fluorescently-labeled this compound analog could be used to directly visualize the subcellular localization of its target. A biotinylated version could be used in pull-down experiments followed by mass spectrometry to identify the this compound interactome with high confidence. springernature.com Furthermore, radio-labeled versions, for instance with Carbon-11, could be developed for non-invasive imaging techniques like Positron Emission Tomography (PET) to study drug distribution and target engagement in vivo. nih.gov

Table 3: Comparison of a Hypothetical this compound Chemical Probe with the Parent Compound

| Property | This compound (Parent Compound) | Hypothetical Fluorescent this compound Probe |

|---|---|---|

| Primary Function | Inhibition of EGFR kinase activity. | Inhibition and direct visualization of target. |

| Structure | (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-(3-phenylpropyl)-2-propenamide | This compound core structure + Linker + Fluorophore (e.g., Cyanine dye). |

| Key Readout | Biochemical inhibition (IC50), cellular growth arrest. | Fluorescence intensity and localization via microscopy. |

| Primary Application | Studying the functional role of EGFR signaling. | Live-cell imaging of EGFR, tracking inhibitor-target engagement. |

Live-Cell Imaging and Microscopic Techniques for Studying this compound Cellular Dynamics

The use of a fluorescently-tagged this compound probe would enable the study of its cellular dynamics in real-time using advanced microscopy techniques. biorxiv.org Live-cell imaging can provide invaluable spatiotemporal information that is lost in studies using fixed cells or cell lysates.

Confocal microscopy could be used to track the probe's entry into the cell and its accumulation at specific subcellular locations. For instance, researchers could visualize the binding of the this compound probe to EGFR at the plasma membrane and subsequently follow the internalization of the receptor-inhibitor complex through endocytic pathways. biorxiv.org

Super-resolution microscopy techniques, such as Stochastic Optical Reconstruction Microscopy (STORM) or Photoactivated Localization Microscopy (PALM), could provide an even more detailed view, potentially resolving the interaction of the this compound probe with individual EGFR molecules or small receptor clusters on the cell surface. elifesciences.org These techniques can overcome the diffraction limit of light, allowing for visualization at the nanoscale.

Total Internal Reflection Fluorescence (TIRF) microscopy is another powerful technique that could be applied. nih.gov TIRF selectively excites fluorophores in a very thin region near the coverslip, making it ideal for imaging processes at the plasma membrane with high signal-to-noise. This would allow for precise monitoring of the binding kinetics of the this compound probe to cell-surface EGFR without interference from molecules deeper within the cell. nih.gov

Table 4: Application of Microscopic Techniques for a Fluorescent this compound Probe

| Microscopy Technique | Specific Application for Fluorescent this compound Probe | Type of Data Obtained |

|---|---|---|

| Confocal Laser Scanning Microscopy | Tracking probe uptake, subcellular localization, and co-localization with EGFR and endosomal markers. | Qualitative and quantitative 3D spatial distribution of the probe over time. |

| Total Internal Reflection Fluorescence (TIRF) | Visualizing the binding of the probe to EGFR specifically at the plasma membrane in real-time. | High-contrast imaging of single-molecule binding/unbinding events at the cell surface. |

| Super-Resolution Microscopy (e.g., STORM/PALM) | Imaging probe-receptor interactions at the nanoscale, resolving individual EGFR clusters. | High-resolution spatial maps of target engagement, revealing nanodomain organization. elifesciences.org |

| Fluorescence Recovery After Photobleaching (FRAP) | Measuring the diffusion dynamics of probe-bound EGFR in the plasma membrane. | Quantitative data on the mobility and kinetics of the receptor-inhibitor complex. |

Future Directions and Uncharted Research Avenues for Ag 555 in Chemical Biology

Q & A

Q. What experimental design considerations are critical for studying AG 555 in biochemical assays?

When designing experiments involving this compound, prioritize controlled variables such as solvent selection, temperature stability, and reagent purity to minimize confounding factors. Include replicates (at least three per condition) to ensure statistical validity, and use validated protocols for compound handling to avoid degradation . For novel assays, reference established methodologies (e.g., enzyme inhibition kinetics or cell viability assays) while documenting deviations in a supplementary materials section .

Q. How should researchers validate the identity and purity of this compound in synthetic workflows?

Employ orthogonal analytical techniques:

- Nuclear Magnetic Resonance (NMR) for structural confirmation.

- High-Performance Liquid Chromatography (HPLC) with UV/Vis or mass spectrometry for purity assessment (>95% recommended).

- Melting point analysis for consistency with literature values.

For novel syntheses, provide full spectral data and chromatograms in supporting information .

Q. What statistical methods are appropriate for analyzing dose-response data involving this compound?

Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC₅₀/IC₅₀ values. Validate assumptions of normality and homogeneity of variance with Shapiro-Wilk and Levene’s tests, respectively. For small sample sizes, apply nonparametric methods like the Kruskal-Wallis test .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Contradictions often arise from pharmacokinetic factors (e.g., bioavailability, metabolic stability) or model-specific variables (e.g., species differences in target binding). To address this:

- Conduct ADME (Absorption, Distribution, Metabolism, Excretion) profiling to identify bioavailability limitations.

- Compare target engagement across models using techniques like Western blotting or radioligand binding assays.

- Use meta-analysis frameworks to reconcile discrepancies, as outlined in reproducibility guidelines .

Q. What strategies mitigate batch-to-batch variability in this compound production for longitudinal studies?

- Standardize synthesis protocols with strict quality control (QC) checkpoints (e.g., intermediate purity checks).

- Use a single supplier for critical reagents or document supplier variations in metadata.

- Implement stability studies under relevant storage conditions (e.g., -80°C vs. ambient temperature) and report degradation kinetics .

Q. How should researchers approach data sharing and reproducibility for this compound-related findings?

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo or Figshare.

- Provide step-by-step protocols, including instrument calibration details and software versions, in supplementary materials.

- For computational studies, share code via GitHub with version control and dependency lists .

Methodological Challenges and Solutions

Q. How can researchers optimize assay conditions when this compound exhibits poor solubility?

Q. What ethical and procedural standards apply to this compound studies involving animal models?

- Follow ARRIVE guidelines for experimental design and reporting.

- Justify sample sizes via power analysis to minimize unnecessary animal use.

- Include Institutional Animal Care and Use Committee (IACUC) approval details and anesthesia protocols in methods sections .

Data Presentation and Publication

Q. How should conflicting data about this compound’s mechanism of action be addressed in manuscripts?

- Use a weight-of-evidence approach , highlighting consensus findings while transparently discussing outliers.

- Apply sensitivity analysis to test if conclusions hold under alternative hypotheses.

- Cite contradictory studies and propose follow-up experiments (e.g., CRISPR knockdowns to validate target specificity) .

Q. What are the best practices for documenting this compound’s stability under varying experimental conditions?

- Create a stability matrix reporting parameters like pH, temperature, and light exposure.

- Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) to predict shelf life.

- Include degradation products’ analytical profiles in supplementary data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.